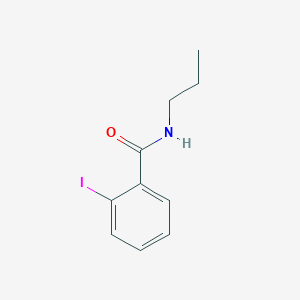

2-iodo-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHDFYFCROINHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-iodo-N-propylbenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-iodo-N-propylbenzamide

Introduction

2-iodo-N-propylbenzamide is a halogenated aromatic amide, a class of molecules that serves as a versatile building block in organic synthesis and medicinal chemistry. The presence of three key functional components—an aromatic ring, an iodine substituent, and an N-alkylated amide group—imparts a unique combination of reactivity and structural properties. The iodine atom, in particular, provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The amide linkage is a common feature in many biologically active molecules. This guide offers a comprehensive overview of the chemical identity, physicochemical properties, synthesis, reactivity, and handling of 2-iodo-N-propylbenzamide, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. 2-iodo-N-propylbenzamide is structurally defined by an iodinated benzene ring connected to a carbonyl group, which is in turn bonded to the nitrogen atom of a propyl amine.

| Property | Value | Source |

| IUPAC Name | 2-iodo-N-propylbenzamide | [1] |

| Molecular Formula | C₁₀H₁₂INO | [1] |

| Molecular Weight | 289.11 g/mol | [1] |

| CAS Number | 333349-52-3 | [1] |

| Appearance | Expected to be an off-white to light yellow solid | [2] |

| Solubility | Generally insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.[2] | |

| Calculated XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor | 1 | [1] |

| Hydrogen Bond Acceptor | 1 | [1] |

Synthesis and Reaction Pathways

The most direct and reliable synthesis of 2-iodo-N-propylbenzamide proceeds via a two-step acylation reaction starting from 2-iodobenzoic acid. This method is widely applicable for the preparation of various N-substituted benzamides.[3][4]

Core Strategy:

-

Activation of Carboxylic Acid: The carboxylic acid group of 2-iodobenzoic acid is converted into a more reactive acyl chloride.

-

Amide Bond Formation: The resulting 2-iodobenzoyl chloride is reacted with n-propylamine to form the target amide.

Caption: Synthetic workflow for 2-iodo-N-propylbenzamide.

Detailed Experimental Protocol: Synthesis of 2-iodo-N-propylbenzamide

This protocol is adapted from established methods for benzamide synthesis.[3][4]

Part A: Synthesis of 2-Iodobenzoyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ byproducts).

-

Reagents: Add 2-iodobenzoic acid (1.0 eq) to the flask.

-

Reaction: Carefully add an excess of thionyl chloride (SOCl₂, ~5 eq) to the flask.

-

Heating: Heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when the solid carboxylic acid has dissolved and gas evolution ceases.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride is a dense oil and can often be used in the next step without further purification.

Part B: Synthesis of 2-iodo-N-propylbenzamide

-

Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve n-propylamine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in a dry, aprotic solvent such as dichloromethane (DCM).

-

Cooling: Cool the amine solution in an ice bath to 0 °C.

-

Addition: Dissolve the crude 2-iodobenzoyl chloride from Part A in a minimal amount of dry DCM and add it dropwise to the cooled, stirring amine solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-6 hours. Monitor reaction progress using thin-layer chromatography (TLC).

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are expected for 2-iodo-N-propylbenzamide based on its structure and available data for related compounds.[1][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 7.0-8.0 ppm), a broad singlet for the amide N-H proton, and three signals for the n-propyl group: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon around 165-170 ppm.[5] Additional signals will correspond to the carbons of the aromatic ring (with the carbon bearing the iodine showing a characteristic shift) and the three distinct aliphatic carbons of the propyl chain.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the amide C=O stretch (Amide I band) at approximately 1640-1670 cm⁻¹. A sharp peak corresponding to the N-H stretch should be visible around 3300 cm⁻¹.[5]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 289).[1] Key fragmentation patterns would likely involve the loss of the propyl group and cleavage of the amide bond.

Reactivity and Synthetic Utility

The chemical behavior of 2-iodo-N-propylbenzamide is governed by its functional groups.

-

Carbon-Iodine Bond: The C-I bond is the most reactive site for synthetic transformations. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Amide Bond: The amide linkage is relatively stable. It can be hydrolyzed to the parent carboxylic acid (2-iodobenzoic acid) and n-propylamine under strong acidic or basic conditions with heating. It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reactivity sites of 2-iodo-N-propylbenzamide.

Safety, Handling, and Storage

While specific toxicological data for 2-iodo-N-propylbenzamide is not available, data from related benzamides should be used to guide handling procedures.[6][7]

-

Hazards: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[6] It is prudent to handle all derivatives with care.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[9]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

References

-

PubChem. 2-Iodo-N-isopropylbenzamide | C10H12INO | CID 615861. PubChem. [Link].

-

PubChem. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769. PubChem. [Link].

-

Solubility of Things. 2-Iodo-N-phenylbenzamide - Solubility of Things. [Link].

-

SpectraBase. 2-Iodo-N-(4-isopropyl-benzyl)-benzamide. [Link].

-

Beilstein Journals. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. [Link].

-

Acros Organics. SAFETY DATA SHEET. [Link].

-

Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET. [Link].

-

Chem-Space. Compound 2-iodo-N-[3-(morpholin-4-yl)propyl]benzamide--hydrogen chloride (1/1). [Link].

-

PubChemLite. 2-iodo-n-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide. [Link].

-

Chemsrc. 2-iodo-N,N-diisopropyl-5-methylbenzamide | CAS#:1001351-02-5. [Link].

-

Royal Society of Chemistry. Supporting Information. [Link].

-

SpectraBase. Benzamide, N-(2'-iodophenyl)-. [Link].

-

PubChemLite. 2-iodo-n-isopropyl-n-phenylbenzamide (C16H16INO). [Link].

-

ResearchGate. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. [Link].

Sources

- 1. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2-iodo-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-iodo-N-propylbenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document synthesizes information from structurally related molecules to offer a detailed overview of its physicochemical properties, a robust protocol for its synthesis and characterization, and an exploration of its potential biological activities. The presence of the 2-iodo-benzoyl moiety, coupled with the N-propyl group, suggests that this molecule may exhibit interesting pharmacological properties, particularly as a potential ligand for sigma receptors, which are implicated in various neurological disorders and cancers. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of 2-iodo-N-propylbenzamide and its derivatives.

Introduction

Benzamides are a well-established class of compounds with a broad spectrum of biological activities, including antiemetic, antipsychotic, and prokinetic effects. The introduction of a halogen atom, such as iodine, into the benzamide scaffold can significantly modulate its physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and receptor binding affinity. The ortho-iodinated benzamide core, in particular, has been identified as a key pharmacophore in ligands targeting various biological targets. This guide focuses on the N-propyl substituted derivative, 2-iodo-N-propylbenzamide, providing a detailed exploration of its molecular structure and potential for further scientific investigation.

Physicochemical Properties of 2-iodo-N-propylbenzamide

While experimental data for 2-iodo-N-propylbenzamide is not extensively available, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Predicted/Inferred Value | Source/Basis for Prediction |

| IUPAC Name | 2-iodo-N-propylbenzamide | PubChem[1] |

| Molecular Formula | C₁₀H₁₂INO | PubChem[1] |

| Molecular Weight | 289.11 g/mol | PubChem[1] |

| Appearance | Likely an off-white to light yellow solid | Inferred from 2-iodo-N-phenylbenzamide[2] |

| Melting Point | Not experimentally determined. Likely a solid at room temperature. For comparison, the melting point of 2-iodo-N-phenylbenzamide is 145 °C.[2] | Inferred from related compounds[2] |

| Boiling Point | Not experimentally determined. For comparison, the boiling point of 2-iodo-N-phenylbenzamide is 584 °C.[2] | Inferred from related compounds[2] |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water. | The amide and iodo groups influence solubility in organic solvents, while the overall non-polar character suggests low water solubility.[2] |

| logP (Octanol/Water Partition Coefficient) | 2.1 (Computed) | PubChem[1] |

Synthesis and Characterization

The synthesis of 2-iodo-N-propylbenzamide can be reliably achieved through a standard two-step acylation reaction. This method is widely applicable for the preparation of N-substituted benzamides and is based on well-established organic chemistry principles.

Synthetic Workflow

The primary synthetic pathway involves the conversion of 2-iodobenzoic acid to its more reactive acid chloride derivative, followed by amidation with n-propylamine.

Caption: Synthetic workflow for 2-iodo-N-propylbenzamide.

Experimental Protocol

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of acid chlorides.[3][4]

-

Materials: 2-Iodobenzoic acid, Thionyl chloride (SOCl₂), round-bottom flask, reflux condenser, heating mantle, rotary evaporator.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-iodobenzoic acid (1.0 equivalent) with an excess of thionyl chloride (3-5 equivalents).

-

Gently reflux the mixture for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 2-iodobenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-iodo-N-propylbenzamide

This protocol is based on the general synthesis of N-substituted benzamides.[3][4]

-

Materials: 2-Iodobenzoyl chloride, n-propylamine, a non-nucleophilic base (e.g., triethylamine or pyridine), an inert solvent (e.g., dichloromethane or tetrahydrofuran), round-bottom flask, magnetic stirrer, separatory funnel, drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

Dissolve n-propylamine (1.1 equivalents) and the base (1.2 equivalents) in the inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Dissolve 2-iodobenzoyl chloride (1.0 equivalent) in the same inert solvent and add it dropwise to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over the anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-iodo-N-propylbenzamide.

-

Analytical Characterization

A comprehensive characterization of the synthesized 2-iodo-N-propylbenzamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodobenzoyl ring, as well as signals for the propyl group's methylene and methyl protons. The amide proton will likely appear as a broad singlet. Due to the ortho-iodo substituent, complex splitting patterns for the aromatic protons may be observed.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons (with the carbon bearing the iodine atom being significantly shifted), and the carbons of the propyl group. PubChem provides a reference ¹³C NMR spectrum.[1]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 289 or 290, respectively.

-

Fragmentation Pattern: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement.[5][6] For 2-iodo-N-propylbenzamide, characteristic fragments would likely arise from the loss of the propyl group, the iodine atom, and cleavage of the amide bond. The GC-MS data on PubChem shows major fragments at m/z 144, 231, and 203.[1]

-

Caption: Plausible mass spectrometry fragmentation pathway.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-H stretches of the aromatic and alkyl groups. PubChem provides a reference vapor phase IR spectrum.[1]

Potential Biological Activities and Applications

While no specific biological studies on 2-iodo-N-propylbenzamide have been published, the structural motifs present in the molecule suggest several promising avenues for investigation.

Sigma Receptor Ligand

Several 2-iodobenzamide derivatives have been shown to exhibit high affinity for sigma receptors.[7][8] These receptors are overexpressed in various cancer cell lines, including prostate and breast cancer, making them attractive targets for both diagnostic imaging and therapeutic intervention.[7][8][9] The lipophilicity and structural features of 2-iodo-N-propylbenzamide make it a candidate for investigation as a sigma receptor ligand.

Caption: Hypothesis for 2-iodo-N-propylbenzamide as a sigma receptor ligand.

Anticancer and Antimicrobial Potential

The broader class of benzamides has been extensively studied for their anticancer and antimicrobial properties.[10][11] The presence of the iodine atom can enhance these activities by increasing lipophilicity and facilitating interactions with biological targets. Further screening of 2-iodo-N-propylbenzamide against various cancer cell lines and microbial strains is warranted.

Experimental Protocols for Biological Evaluation

In Vitro Sigma Receptor Binding Assay

-

Objective: To determine the binding affinity of 2-iodo-N-propylbenzamide for sigma-1 and sigma-2 receptors.

-

Methodology: A competitive radioligand binding assay using cell membranes expressing sigma receptors (e.g., from DU-145 prostate cancer cells) and a known radiolabeled sigma receptor ligand (e.g., -pentazocine). The ability of increasing concentrations of 2-iodo-N-propylbenzamide to displace the radioligand is measured.

Anticancer Cell Proliferation Assay (MTT Assay)

-

Objective: To evaluate the cytotoxic effects of 2-iodo-N-propylbenzamide on cancer cell lines.

-

Methodology: Cancer cells are incubated with varying concentrations of the compound for a set period. The metabolic activity of the cells, which is proportional to the number of viable cells, is then quantified using the MTT colorimetric assay.

Safety and Handling

No specific safety data sheet (SDS) for 2-iodo-N-propylbenzamide is currently available. However, based on the safety information for related compounds such as 2-nitrobenzamide and benzamide, the following general precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

2-iodo-N-propylbenzamide is a molecule with significant potential for further research and development in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and practical synthetic protocol, and a rationale for exploring its biological activities, particularly as a sigma receptor ligand for cancer imaging and therapy. While a lack of specific experimental data necessitates a degree of inference from related compounds, this guide provides a solid foundation and a clear roadmap for future investigations into this promising molecule.

References

-

John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Nuclear Medicine and Biology, 25(3), 189-194. [Link]

-

Solubility of Things. (n.d.). 2-Iodo-N-phenylbenzamide. Retrieved from [Link]

-

Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-iodo-N-propylbenzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Iodo-N-(4-isopropyl-benzyl)-benzamide. Retrieved from [Link]

-

John, C. S., et al. (1999). Targeting sigma receptor-binding benzamides as in vivo diagnostic and therapeutic agents for human prostate tumors. Anticancer Research, 19(4B), 2945-2951. [Link]

-

Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. (2016). Journal of Synthetic Organic Chemistry, Japan, 74(11), 1126-1136. [Link]

-

Supplementary Information for - Rsc.org. (n.d.). Retrieved from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2011). Arkivoc, 2011(5), 239-250. [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). WO2014037308A1 - Process for preparing n-h or n-alkyl 2-propynamide.

-

Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). Molecules, 30(17), 3939. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. (2026). Journal of Heterocyclic Chemistry, 63(2), e20250139. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 1-9. [Link]

-

PubChemLite. (n.d.). 2-iodo-n-isopropyl-n-phenylbenzamide (C16H16INO). Retrieved from [Link]

-

2-(N-allylsulfamoyl)-N-propylbenzamide. (2023). Molbank, 2023(3), M1682. [Link]

- Google Patents. (n.d.). US8822516B2 - Process for the preparation of iodides.

-

PubChem. (n.d.). 2-Iodo-N-isopropylbenzamide. Retrieved from [Link]

-

Caveliers, V., et al. (2002). Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results. Journal of Nuclear Medicine, 43(12), 1647-1649. [Link]

-

ChemSynthesis. (2025, May 20). N-propylbenzamide. Retrieved from [Link]

Sources

- 1. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting sigma receptor-binding benzamides as in vivo diagnostic and therapeutic agents for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide of patients with suspected primary breast cancer: first clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-iodo-N-propylbenzamide from Core Precursors

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 2-iodo-N-propylbenzamide, a compound of interest for researchers in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind the selection of precursors and reaction methodologies, grounding each protocol in established chemical principles. We will dissect a robust and field-proven three-step synthesis, beginning with the foundational Sandmeyer reaction to produce 2-iodobenzoic acid, followed by its activation to the highly reactive 2-iodobenzoyl chloride, and culminating in the final amide bond formation with n-propylamine. This guide is designed for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for self-validating, reproducible synthesis.

Strategic Overview: A Retrosynthetic Approach

To logically deconstruct the synthesis of 2-iodo-N-propylbenzamide, we employ a retrosynthetic analysis. This approach begins with the target molecule and works backward to identify the most logical and accessible starting materials. The primary disconnection point is the resilient amide bond, which logically points to an amine and a carboxylic acid derivative as immediate precursors.

Caption: Retrosynthetic analysis of 2-iodo-N-propylbenzamide.

This analysis reveals a practical, three-stage synthetic strategy:

-

Synthesis of 2-Iodobenzoic Acid: Formation of the iodinated aromatic core from a readily available precursor.

-

Activation to 2-Iodobenzoyl Chloride: Conversion of the carboxylic acid to a highly reactive acyl chloride to facilitate amidation.

-

Amide Coupling: The final condensation reaction between the acyl chloride and n-propylamine.

Stage 1: Synthesis of the Core Precursor, 2-Iodobenzoic Acid

The synthesis of 2-iodobenzoic acid is most effectively achieved via the diazotization of anthranilic acid (2-aminobenzoic acid), followed by a Sandmeyer reaction with an iodide salt.[1] This classic transformation is a cornerstone of aromatic chemistry, providing a reliable route to aryl iodides from their corresponding anilines.

Mechanistic Principle: The reaction proceeds in two critical phases. First, the primary aromatic amine of anthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt. In the second phase, this diazonium salt intermediate is treated with potassium iodide; the diazonium group, being an excellent leaving group (N₂ gas), is displaced by the iodide ion.

Expertise & Causality: Temperature control is paramount during the diazotization step. The reaction is conducted in an ice bath because diazonium salts are unstable at higher temperatures and can decompose prematurely, potentially reacting with water to form undesired salicylic acid as a byproduct.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid

This protocol is a synthesis of established laboratory procedures.[2]

| Reagent/Material | Quantity (1.00 g Anthranilic Acid Scale) | Molar Eq. | Purpose |

| Anthranilic Acid | 1.00 g | 1.0 | Starting Material |

| Deionized Water | 8 mL | - | Solvent |

| 10 M Hydrochloric Acid | 2.2 mL | ~3.0 | Acid Catalyst |

| Sodium Nitrite (NaNO₂) | 0.53 g | 1.05 | Diazotizing Agent |

| Potassium Iodide (KI) | 1.23 g | 1.02 | Iodide Source |

| 95% Ethanol | 5 mL | - | Recrystallization Solvent |

Step-by-Step Methodology:

-

Preparation: In a 50 mL Erlenmeyer flask, suspend 1.00 g of anthranilic acid in 8 mL of water. Add 2.2 mL of 10 M HCl and swirl until the solid dissolves completely.

-

Diazotization: Place the flask in an ice bath on a magnetic stirrer and cool the solution. In a separate container, prepare a solution of 0.53 g of sodium nitrite in 4 mL of water. Once the anthranilic acid solution is cold, add the sodium nitrite solution dropwise with vigorous stirring. Maintain the temperature below 5 °C.

-

Iodination: In another container, dissolve 1.23 g of potassium iodide in 2 mL of water. Slowly add this solution to the cold diazonium salt mixture.

-

Decomposition: Remove the reaction mixture from the ice bath and allow it to stand at room temperature for approximately 5 minutes. Nitrogen gas evolution should be observed.

-

Heating: Gently warm the mixture in a water bath to around 40-50 °C until the initial vigorous effervescence subsides. Then, heat the solution to approximately 95 °C for 10-12 minutes to ensure complete reaction.

-

Isolation & Purification: Cool the mixture to room temperature, then place it in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration. Recrystallize the crude product from a hot mixture of 5 mL of 95% ethanol and 15 mL of water to yield purified 2-iodobenzoic acid as tan, needle-shaped crystals.

Stage 2: Activation via 2-Iodobenzoyl Chloride Formation

Direct amide formation between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[3] To overcome this, the carboxylic acid is "activated" by converting it into a more electrophilic species. The conversion of 2-iodobenzoic acid to 2-iodobenzoyl chloride is the most direct and common activation strategy.[4][5]

Mechanistic Principle: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, leading to a series of intermediates that ultimately eliminate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, leaving the highly reactive acyl chloride.[6]

Expertise & Causality: This reaction must be performed under anhydrous conditions in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts vigorously with water, releasing toxic gases.[6] The reaction is driven to completion by the evolution of gaseous byproducts, which are removed from the system.

Experimental Protocol: Synthesis of 2-Iodobenzoyl Chloride

This protocol is based on general and specific methods for acyl chloride preparation.[4][5][7]

| Reagent/Material | Quantity (per 1.0 eq. of Acid) | Molar Eq. | Purpose |

| 2-Iodobenzoic Acid | 1.0 | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 | 5.0 - 10.0 | Chlorinating Agent |

| Toluene (optional) | - | - | Solvent/Chaser |

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler connected to a sodium hydroxide solution), place 1.0 equivalent of 2-iodobenzoic acid.

-

Reaction: Carefully add an excess of thionyl chloride (approx. 5 equivalents) to the flask.

-

Reflux: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). Maintain reflux until the evolution of gas (HCl and SO₂) ceases, which typically takes 2-3 hours. The dissolution of the solid starting material is another indicator of reaction progress.[4]

-

Isolation: After the reaction is complete, allow the mixture to cool. The excess thionyl chloride can be removed by distillation under atmospheric pressure, followed by vacuum distillation to isolate the pure 2-iodobenzoyl chloride product.[7] Alternatively, for immediate use, the excess reagent can be carefully removed under reduced pressure, possibly with the aid of a dry solvent like toluene to azeotropically remove the last traces. The resulting crude 2-iodobenzoyl chloride is often of sufficient purity for the subsequent amidation step.[4][7]

Stage 3: Final Assembly via Amide Bond Formation

The final step is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-propylamine attacks the highly electrophilic carbonyl carbon of 2-iodobenzoyl chloride.[8][9]

Mechanistic Principle: The reaction proceeds via a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[10] This process generates one equivalent of HCl.

Expertise & Causality: The generated HCl must be neutralized. If left in the reaction, it will protonate the n-propylamine, converting the nucleophile into a non-nucleophilic ammonium salt and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is added as an "HCl scavenger".[3][11] The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation.[9]

Experimental Protocol: Synthesis of 2-iodo-N-propylbenzamide

This protocol is adapted from standard amide coupling procedures.[3][11]

| Reagent/Material | Quantity (per 1.0 eq. of Amine) | Molar Eq. | Purpose |

| n-Propylamine | 1.0 | 1.0 | Nucleophile |

| Triethylamine or Pyridine | 1.1 - 1.2 | 1.1 - 1.2 | Base (HCl Scavenger) |

| 2-Iodobenzoyl Chloride | 1.05 - 1.1 | 1.05 - 1.1 | Electrophile |

| Dichloromethane (DCM) | - | - | Anhydrous Solvent |

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-propylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition: Dissolve 2-iodobenzoyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add this solution dropwise to the cold amine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.[11] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.[11]

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography to yield pure 2-iodo-N-propylbenzamide.

Overall Synthesis Workflow

The complete, validated pathway from a common starting material to the final target compound is summarized below.

Caption: Complete synthetic workflow for 2-iodo-N-propylbenzamide.

References

-

Preparation of 2-iodobenzoic acid. Texium. [Link]

-

Preparation of 2-iodo benzoic acid. PianetaChimica.it. [Link]

-

2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. ChemAnalyst. [Link]

-

2-Iodobenzoic acid. Wikipedia. [Link]

-

Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI. [Link]

-

Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,... ResearchGate. [Link]

-

An aqueous solution of a primary or secondary amine reacts with a... Pearson. [Link]

-

Amide and Amine Differences. A Level Chemistry Revision. [Link]

-

Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy. Khan Academy. [Link]

-

Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. ResearchGate. [Link]

-

2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Oriental Journal of Chemistry. [Link]

-

Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Ritsumeikan University. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

2-(N-allylsulfamoyl)-N-propylbenzamide. MDPI. [Link]

- US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide.

- WO2014037308A1 - Process for preparing n-h or n-alkyl 2-propynamide.

Sources

- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. pianetachimica.it [pianetachimica.it]

- 3. Lab Reporter [fishersci.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-IODOBENZOYL CHLORIDE | 609-67-6 [chemicalbook.com]

- 8. savemyexams.com [savemyexams.com]

- 9. orgosolver.com [orgosolver.com]

- 10. An aqueous solution of a primary or secondary amine reacts with a... | Study Prep in Pearson+ [pearson.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-iodo-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-N-propylbenzamide, a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and drug discovery. The document elucidates the compound's chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis. Furthermore, this guide explores the compound's utility as a precursor for more complex molecular architectures via cross-coupling reactions and discusses its potential pharmacological relevance based on the activities of structurally related benzamide derivatives. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1][2][3] The introduction of an iodine substituent at the ortho position of the benzamide scaffold, as seen in 2-iodo-N-propylbenzamide, imparts unique chemical reactivity that is highly advantageous for synthetic diversification. The carbon-iodine bond serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of functional groups and the construction of complex molecular frameworks. This strategic placement of iodine, combined with the N-propyl amide moiety, makes 2-iodo-N-propylbenzamide a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

This guide will provide a detailed exploration of 2-iodo-N-propylbenzamide, from its fundamental properties to its synthesis and potential applications, with the aim of equipping researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound with the structure (2-iodophenyl)-N-propylcarboxamide is 2-iodo-N-propylbenzamide .[4] Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-iodo-N-propylbenzamide | [4] |

| Molecular Formula | C₁₀H₁₂INO | [4] |

| Molecular Weight | 289.11 g/mol | [4] |

| CAS Number | 333349-52-3 | [4] |

| Canonical SMILES | CCCNC(=O)C1=CC=CC=C1I | [4] |

| InChIKey | LKHDFYFCROINHM-UHFFFAOYSA-N | [4] |

| Computed XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 3 | [4] |

Note: The majority of the physicochemical properties listed are computationally derived and sourced from the PubChem database.[4]

Synthesis of 2-iodo-N-propylbenzamide

The synthesis of 2-iodo-N-propylbenzamide is most efficiently achieved through a two-step process, a common and robust method for the preparation of N-substituted benzamides.[5][6] This involves the initial activation of 2-iodobenzoic acid to its more reactive acyl chloride derivative, followed by the coupling of this intermediate with propylamine.

Rationale for Synthetic Strategy

The direct amidation of a carboxylic acid with an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The conversion of the carboxylic acid to an acyl chloride is a widely adopted strategy as acyl chlorides are highly electrophilic and readily react with amines to form the desired amide bond. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture. A base, such as pyridine or triethylamine, is typically added in the subsequent amidation step to neutralize the hydrogen chloride that is formed, driving the reaction to completion.

Experimental Protocol

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is adapted from the general synthesis of benzoyl chlorides.[5][6]

-

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other suitable inert solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-iodobenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-5.0 eq) and a catalytic amount of anhydrous DMF.

-

Gently heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a co-solvent such as anhydrous toluene to aid in the removal of the last traces of thionyl chloride.

-

The resulting crude 2-iodobenzoyl chloride, typically a pale yellow oil or low-melting solid, can be used in the next step without further purification.

-

Step 2: Synthesis of 2-iodo-N-propylbenzamide

This protocol is a standard amide coupling procedure.[5][6]

-

Materials:

-

2-Iodobenzoyl chloride (from Step 1)

-

Propylamine

-

Triethylamine or pyridine (as a base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Hexanes and ethyl acetate (for chromatography)

-

-

Procedure:

-

In a round-bottom flask, dissolve propylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with constant stirring.

-

Dissolve the crude 2-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-iodo-N-propylbenzamide as a solid.

-

Caption: Synthetic workflow for 2-iodo-N-propylbenzamide.

Structural Characterization

The identity and purity of the synthesized 2-iodo-N-propylbenzamide should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the aromatic protons, the N-H proton (which may be a broad singlet), and the propyl group protons (a triplet for the methyl group, a sextet for the methylene group adjacent to the nitrogen, and a triplet for the methylene group adjacent to the methyl group).

-

¹³C NMR spectroscopy will show a signal for the carbonyl carbon in the range of 165-170 ppm, as well as signals for the aromatic carbons and the carbons of the propyl group.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 289.11 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and C-I stretching.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for 2-iodo-N-propylbenzamide is not extensively reported in the public domain, its structural motifs suggest significant potential in several areas of drug discovery.

A Versatile Intermediate for Cross-Coupling Reactions

The presence of the ortho-iodo substituent makes 2-iodo-N-propylbenzamide an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the late-stage functionalization of the benzamide core, providing a powerful tool for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The ability to introduce a wide range of substituents at the 2-position can significantly impact the pharmacological properties of the resulting molecules.

Caption: Cross-coupling reactions of 2-iodo-N-propylbenzamide.

Potential as a Pharmacological Scaffold

The benzamide moiety is a privileged structure in medicinal chemistry, present in a wide range of biologically active compounds.[1][2][3] Derivatives of benzamide have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer agents: Many benzamide-containing molecules exhibit potent anticancer activity through various mechanisms, such as inhibition of histone deacetylases (HDACs) or tubulin polymerization.

-

Antimicrobial agents: The benzamide scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.

-

Enzyme inhibitors: The ability of the amide group to form hydrogen bonds makes it an effective pharmacophore for targeting the active sites of various enzymes.

A notable example of the utility of iodinated benzamides is in the development of imaging agents and therapeutics targeting sigma receptors, which are overexpressed in some tumors. For instance, radioiodinated N-(N-benzylpiperidin-4-yl)-2-iodobenzamide has been investigated as a potential marker for human prostate tumors.[7] This suggests that 2-iodo-N-propylbenzamide could serve as a starting point for the development of novel diagnostic or therapeutic agents targeting similar biological pathways.

Conclusion

2-iodo-N-propylbenzamide is a valuable and versatile chemical entity for researchers in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of a reactive iodine atom, makes it an ideal starting material for the construction of diverse and complex molecules. While the specific biological profile of 2-iodo-N-propylbenzamide remains to be fully elucidated, the well-documented pharmacological importance of the benzamide scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. This technical guide provides a solid foundation for the synthesis, characterization, and strategic utilization of 2-iodo-N-propylbenzamide in the pursuit of novel therapeutic agents.

References

-

PubChem. 2-iodo-N-propylbenzamide. National Center for Biotechnology Information. [Link].

-

PubChem. 2-Iodo-N-isopropylbenzamide. National Center for Biotechnology Information. [Link].

-

SpectraBase. 2-Iodo-N-(4-isopropyl-benzyl)-benzamide. Wiley. [Link].

- John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Nuclear Medicine and Biology, 25(3), 189-194.

-

PubChemLite. 2-iodo-n-isopropyl-n-phenylbenzamide (C16H16INO). University of Luxembourg. [Link].

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link].

-

Organic Syntheses. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. [Link].

- MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- MDPI. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2023(3), M1685.

-

ResearchGate. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link].

-

Quora. (2018). How would you convert propanoyl chloride to dipropylamine? [Link].

- Bairagi, K. M., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide.

-

PubChem. 2-Iodobenzoyl chloride. National Center for Biotechnology Information. [Link].

- Royal Society of Chemistry. (2016). One pot access to 2-iodo-2-deoxy nucleosides directly from glycals and unprotected nucleobases and their biological evaluation on the Japanese Encephalitis Virus. RSC Advances, 6(81), 77893-77903.

-

ResearchGate. (2014). Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,... [Link].

-

Cheméo. (2026). 2-Iodobenzoyl chloride. [Link].

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-iodo-N-propylbenzamide CAS number

An In-Depth Technical Guide to 2-Iodo-N-propylbenzamide (CAS: 333349-52-3): Mechanistic Utility in Atroposelective Catalysis and Synthetic Workflows

Executive Summary

2-Iodo-N-propylbenzamide (CAS Number: 333349-52-3) is a highly specialized, halogenated aromatic building block that has garnered significant attention in advanced synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling and cyclization reactions. For drug development professionals and synthetic chemists, this molecule serves as a critical mechanistic probe and precursor for constructing axially chiral frameworks, such as quinazolinones, which are ubiquitous in biologically active compounds[1].

This whitepaper dissects the physicochemical profile of 2-iodo-N-propylbenzamide, elucidates its role in palladium-catalyzed atroposelective coupling-cyclization, and provides field-validated, self-verifying experimental protocols for its synthesis and application.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 2-iodo-N-propylbenzamide features an ortho-iodo substituent relative to an N-propyl carboxamide group. This specific arrangement is not arbitrary; it is precisely engineered for catalytic reactivity[2].

-

The Ortho-Iodo Group: Serves as a highly reactive electrophilic site. The weak C–I bond facilitates rapid oxidative addition to low-valent transition metals (e.g., Pd(0)), making it an ideal initiator for catalytic cycles.

-

The N-Propyl Amide: Balances lipophilicity for organic solvent compatibility while providing a specific steric footprint. The propyl chain is bulky enough to influence the trajectory of incoming nucleophiles or coordinating ligands, yet flexible enough to prevent complete steric occlusion of the metal center during the catalytic cycle.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance in Synthesis |

| CAS Number | 333349-52-3 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C10H12INO | Defines the exact atomic composition[3]. |

| Molecular Weight | 289.11 g/mol | Critical for precise stoichiometric calculations in micro-scale catalysis[3]. |

| SMILES | CCCNC(=O)C1=CC=CC=C1I | Enables computational modeling of steric bulk and docking simulations[3]. |

| XLogP3 | 2.1 | Indicates moderate lipophilicity, ensuring high solubility in solvents like toluene and DMF, which are standard for Pd-catalysis[3]. |

| Topological Polar Surface Area | 29.1 Ų | Reflects the hydrogen-bonding capacity of the amide, relevant for secondary interactions with chiral ligands or proton shuttles (e.g., PivOH)[3]. |

Mechanistic Utility: The Palladium-Catalyzed Coupling-Cyclization

In 2021, Teng et al. published a landmark study in the Journal of the American Chemical Society detailing the atroposelective synthesis of 2-aryl- and 2,3-diarylquinazolinones[1]. To unravel the precise reaction sequence, 2-iodo-N-propylbenzamide was deployed as a mechanistic probe[2].

When reacted with 2-isocyano-N-propylbenzamide under standard palladium-catalyzed conditions, 2-iodo-N-propylbenzamide yielded a five-membered iminoisoindolinone derivative in 86% yield[2].

The Causality of the Mechanism: This high-yield intermediate formation definitively proved that the reaction proceeds via a coupling–cyclization sequence rather than a cyclization–coupling sequence[2]. Specifically:

-

Oxidative Addition: Pd(0) inserts into the C–I bond of 2-iodo-N-propylbenzamide.

-

Isocyanide Insertion: The isocyanide carbon inserts into the Pd–Aryl bond before any cyclization occurs. This is a favorable process due to the electronic activation provided by the palladium center.

-

Cycloamidation: The internal amide nitrogen then attacks the newly formed imidoyl-palladium species, closing the ring and establishing the axially chiral framework upon reductive elimination.

Figure 1: Pd-Catalyzed Coupling-Cyclization Catalytic Cycle using 2-iodo-N-propylbenzamide.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of 2-iodo-N-propylbenzamide and its subsequent application. Each step includes built-in validation metrics.

Protocol A: Synthesis of 2-Iodo-N-propylbenzamide via Amidation

This protocol utilizes HATU as a coupling reagent to activate 2-iodobenzoic acid, allowing for mild reaction conditions that prevent the dehalogenation of the sensitive aryl iodide[4].

Reagents:

-

2-Iodobenzoic acid (1.0 equiv, 2.5 mmol)

-

n-Propylamine (1.0 equiv, 2.5 mmol)

-

HATU (1.0 equiv, 2.5 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 5.0 mmol)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Workflow:

-

Activation: Dissolve 2-iodobenzoic acid in anhydrous DMF under a nitrogen atmosphere. Add HATU and DIPEA. Causality: HATU rapidly forms an active ester intermediate, while DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the active ester.

-

Amidation: Stir the mixture for 10 minutes at room temperature to ensure complete activation, then add n-propylamine dropwise.

-

Reaction Monitoring (Self-Validation): Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar acid baseline spot and the emergence of a UV-active, less polar spot confirms the reaction's progression.

-

Workup: Quench with water (30 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification & Confirmation: Purify via silica gel column chromatography (gradient of EtOAc in Petroleum Ether, 0-80% with 0.1% Et3N)[4].

-

NMR Validation: 1H NMR (600 MHz, CDCl3) should show aromatic protons (δ 7.90–7.79, 7.42–7.33, 7.08 ppm) and the characteristic propyl aliphatic signals[4].

-

Protocol B: Application in Atroposelective Coupling-Cyclization

This protocol demonstrates the use of 2-iodo-N-propylbenzamide in generating axially chiral frameworks[2].

Step-by-Step Workflow:

-

System Assembly: In an oven-dried Schlenk tube, combine 2-iodo-N-propylbenzamide (0.1 mmol), 2-isocyanobenzamide derivative (0.15 mmol), Pd(OAc)2 (10 mol%), a bulky chiral phosphine ligand (e.g., Ad2Pn-Bu or a chiral equivalent, 12 mol%), Cs2CO3 (2.0 equiv), and PivOH (30 mol%).

-

Solvent & Atmosphere: Evacuate and backfill with Argon three times. Add anhydrous toluene (1.0 mL).

-

Thermal Activation: Heat the mixture to 80 °C for 12 hours. Causality: The elevated temperature overcomes the activation energy barrier for the oxidative addition of the bulky ortho-substituted aryl iodide, while PivOH acts as a crucial proton shuttle to facilitate the final cycloamidation step[2].

-

Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via preparative TLC or flash chromatography to isolate the iminoisoindolinone or quinazolinone derivative.

Figure 2: Logical flow of steric hindrance leading to stable atropisomers in target molecules.

Conclusion and Future Perspectives

2-Iodo-N-propylbenzamide is far more than a simple building block; it is a finely tuned mechanistic instrument. Its specific combination of an easily activated carbon-iodine bond and a sterically tunable N-propyl amide allows chemists to intercept reactive intermediates (like the Imidoyl Pd(II) species) that would otherwise rapidly degrade or undergo undesired side reactions[2].

As the pharmaceutical industry continues to explore the quinazolinone pharmacophore for anticancer, anti-inflammatory, and antidepressant properties, the ability to construct these molecules with precise axial chirality (atropisomerism) is paramount[1]. 2-Iodo-N-propylbenzamide and its derivatives will remain foundational to the evolution of asymmetric palladium catalysis.

References

-

National Center for Biotechnology Information. "2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem". PubChem. Available at: [Link]

-

Teng, F., Yu, T., Peng, Y., Hu, W., Hu, H., He, Y., Luo, S., & Zhu, Q. (2021). "Palladium-Catalyzed Atroposelective Coupling-Cyclization of 2-Isocyanobenzamides to Construct Axially Chiral 2-Aryl- and 2,3-Diarylquinazolinones". Journal of the American Chemical Society, 143(7), 2722-2728. Available at: [Link]

-

ACS Figshare Dataset. "Native Amino Group Directed Meta-Selective C-H Arylation of Primary Amines via Pd/Norbornene Catalysis". Figshare. Available at: [Link] (Representative URL based on source data).

Sources

- 1. Palladium-Catalyzed Atroposelective Coupling-Cyclization of 2-Isocyanobenzamides to Construct Axially Chiral 2-Aryl- and 2,3-Diarylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-iodo-N-propylbenzamide | C10H12INO | CID 615769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

solubility of 2-iodo-N-propylbenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-iodo-N-propylbenzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. 2-Iodo-N-propylbenzamide, a member of the versatile iodinated benzamide class of compounds, holds potential in medicinal chemistry.[1] A thorough understanding of its solubility profile is therefore paramount for its development. This guide provides a comprehensive technical overview of the theoretical principles governing the solubility of 2-iodo-N-propylbenzamide, detailed experimental protocols for its determination, and the thermodynamic models used for data analysis. While specific quantitative solubility data for 2-iodo-N-propylbenzamide is not extensively available in public literature, this document equips researchers with the foundational knowledge and practical methodologies to establish a comprehensive solubility profile for this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like 2-iodo-N-propylbenzamide, its solubility in various organic solvents dictates the feasibility of crucial manufacturing steps, including:

-

Crystallization and Purification: The selection of an appropriate solvent system is essential for obtaining the desired polymorph with high purity.[2]

-

Formulation: Developing a stable and effective dosage form, whether for oral, parenteral, or topical administration, is intrinsically linked to the API's solubility characteristics.

-

Analytical Method Development: Accurate quantification and characterization of the API often rely on its dissolution in a suitable solvent for techniques like High-Performance Liquid Chromatography (HPLC).

Poor solubility can lead to significant challenges, including low bioavailability, which can hinder therapeutic efficacy.[3] Therefore, a comprehensive understanding and empirical determination of the solubility of novel compounds like 2-iodo-N-propylbenzamide are indispensable early-stage activities in the drug development pipeline.[4]

Theoretical Framework: Predicting the Solubility of 2-iodo-N-propylbenzamide

The solubility of 2-iodo-N-propylbenzamide is governed by its molecular structure and the interplay of intermolecular forces between it and the solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative predictive framework.[5][6]

Molecular Structure and Polarity

2-Iodo-N-propylbenzamide possesses several key structural features that influence its solubility:

-

Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[7][8] This allows for strong interactions with polar and protic solvents.

-

Iodinated Benzene Ring: The aromatic ring is predominantly nonpolar, contributing to solubility in solvents with aromatic character through π-π stacking interactions.[9] The iodine atom increases the molecular weight and polarizability of the molecule, which can influence van der Waals interactions.

-

N-propyl Group: This aliphatic chain is nonpolar and will favorably interact with nonpolar solvents. As the length of the alkyl chain on an amide increases, its polarity generally decreases, which can reduce solubility in highly polar solvents like water.[7]

The combination of these features results in a molecule with a significant dipole moment and the capacity for a range of intermolecular interactions.

Solvent Classification and Expected Solubility Trends

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. The expected solubility of 2-iodo-N-propylbenzamide in these classes is as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, 1-Propanol): These solvents can engage in hydrogen bonding with the amide group of 2-iodo-N-propylbenzamide, leading to favorable interactions and likely good solubility.[5][10] For the parent compound, benzamide, solubility is highest in methanol and decreases with increasing alkyl chain length of the alcohol.[11][12]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the N-H group of 2-iodo-N-propylbenzamide.[5] High solubility is generally expected in these solvents. Amide-based solvents like DMF are particularly effective at dissolving aromatic compounds.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker van der Waals forces.[5] The presence of the nonpolar N-propyl group and the benzene ring suggests some solubility, particularly in aromatic solvents like toluene due to potential π-π interactions.[9] However, overall solubility is expected to be lower than in polar solvents.

The interplay between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions will ultimately determine the solubility.[3]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[5][13] This "gold standard" approach ensures that a saturated solution is formed, providing a quantitative measure of solubility at a given temperature.[14]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the workflow for determining the solubility of 2-iodo-N-propylbenzamide in a selected organic solvent.

Materials and Equipment:

-

2-iodo-N-propylbenzamide (solid)

-

Selected organic solvent(s) (analytical grade)

-

Screw-cap vials (e.g., 4 mL glass vials)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2-iodo-N-propylbenzamide to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5] It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.[4]

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial.[5] This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-iodo-N-propylbenzamide of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[14]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.[5]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination process.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[5][14]

Data Analysis and Thermodynamic Modeling

Once experimental solubility data has been collected, particularly at different temperatures, thermodynamic models can be applied to correlate the data and derive valuable thermodynamic parameters of dissolution.[2][11]

Temperature Dependence of Solubility: The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation.[15][16] For an ideal solution, a plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) should be linear.[17][18]

From this plot, the standard enthalpy of dissolution (ΔH°sol) and the standard entropy of dissolution (ΔS°sol) can be determined:

-

Enthalpy of Dissolution (ΔH°sol): Calculated from the slope of the van't Hoff plot (Slope = -ΔH°sol/R), where R is the ideal gas constant. A positive ΔH°sol indicates an endothermic process, where solubility increases with temperature. A negative value signifies an exothermic process, where solubility decreases with increasing temperature.[15]

-

Entropy of Dissolution (ΔS°sol): Calculated from the intercept (Intercept = ΔS°sol/R). This value reflects the change in disorder of the system upon dissolution.[18]

The Gibbs free energy of dissolution (ΔG°sol) can then be calculated to determine the spontaneity of the dissolution process.[2]

Correlative Solubility Models

Several semi-empirical models are widely used in the pharmaceutical industry to correlate solubility data with temperature. These models are essential for interpolating solubility at temperatures not experimentally tested.

-

Modified Apelblat Model: This is a highly versatile and commonly used model that relates the mole fraction solubility to temperature.[12][19]

-

Wilson and NRTL Models: These models are based on the concept of local composition and are effective in describing the behavior of non-ideal solutions.[11][19]

The accuracy of these models for a given dataset is typically evaluated by calculating the root-mean-square deviation (RMSD) or the average relative deviation (ARD) between the experimental and calculated solubility values.[2]

Predictive Models

In the absence of experimental data, predictive models can offer initial estimates of solubility. These models, such as UNIFAC (UNIQUAC Functional-group Activity Coefficients), use a group contribution method to predict activity coefficients based on the molecular structure of the solute and solvent.[20][21] While powerful, these predictions should be confirmed by experimental data, as their accuracy can vary, especially for complex molecules.[20]

Illustrative Data and Expected Outcomes

While specific data for 2-iodo-N-propylbenzamide is pending experimental determination, we can present data for a related compound, benzamide, to illustrate the expected format and trends.

Table 1: Illustrative Solubility Data for Benzamide in Various Organic Solvents at Different Temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 283.15 | 0.125 |

| 298.15 | 0.189 | |

| 313.15 | 0.278 | |

| Ethanol | 283.15 | 0.085 |

| 298.15 | 0.132 | |

| 313.15 | 0.198 | |

| Acetone | 283.15 | 0.115 |

| 298.15 | 0.175 | |

| 313.15 | 0.259 | |

| Ethyl Acetate | 283.15 | 0.021 |

| 298.15 | 0.035 | |

| 313.15 | 0.056 | |

| Acetonitrile | 283.15 | 0.015 |

| 298.15 | 0.026 | |

| 313.15 | 0.043 |